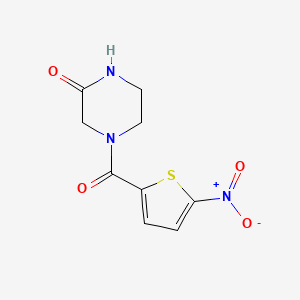
4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a compound that features a piperazin-2-one core substituted with a 5-nitrothiophene-2-carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazin-2-one and nitrothiophene moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-nitrothiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazin-2-one ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction of the nitro group: Results in the formation of 4-(5-aminothiophene-2-carbonyl)piperazin-2-one.
Substitution reactions: Can lead to various substituted piperazin-2-one derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Piperazin-2-one derivatives: These compounds share the piperazin-2-one core but differ in their substituents.
Nitrothiophene derivatives: Compounds with a nitrothiophene moiety but different core structures.
Uniqueness: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is unique due to the combination of the piperazin-2-one and nitrothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H9N3O4S |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-(5-nitrothiophene-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9N3O4S/c13-7-5-11(4-3-10-7)9(14)6-1-2-8(17-6)12(15)16/h1-2H,3-5H2,(H,10,13) |
InChI Key |
BFKLTEVRXZCZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















